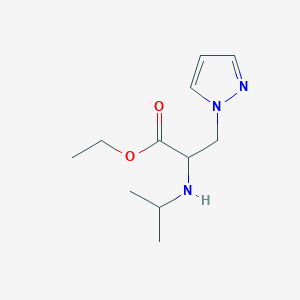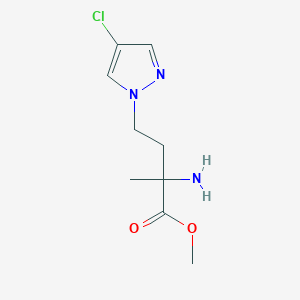![molecular formula C12H10ClFN2O5S2 B15313957 2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)
2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of amino, chlorophenyl, sulfamoyl, and sulfurofluoridate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzenesulfonamide with 2-amino-4-chlorophenol under specific conditions to form the intermediate product. This intermediate is then reacted with sulfuryl fluoride to yield the final compound. The reaction conditions often require controlled temperature and pH, along with the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-amino-4-chlorophenyl sulfamoyl derivatives
- Sulfurofluoridate analogs
- Chlorophenyl sulfonamides
Uniqueness
2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10ClFN2O5S2 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
2-amino-4-[(2-chlorophenyl)sulfamoyl]-1-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C12H10ClFN2O5S2/c13-9-3-1-2-4-11(9)16-22(17,18)8-5-6-12(10(15)7-8)21-23(14,19)20/h1-7,16H,15H2 |
Clé InChI |
CFCUFJOLLVPGIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)










